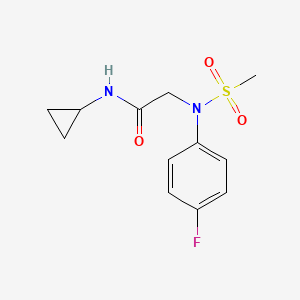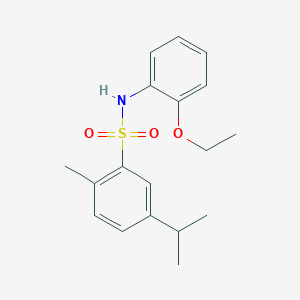
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY303511, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including Akt/mTOR and MAPK/ERK. This ultimately leads to the inhibition of cell growth, proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in immune cells, improve glucose metabolism in diabetic mice, and protect neurons from oxidative stress in neurodegenerative disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PI3K, its ability to inhibit multiple isoforms of PI3K, and its availability as a small molecule inhibitor. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, including the development of more potent and selective PI3K inhibitors, the investigation of its combination with other targeted therapies, the exploration of its role in other disease models, and the evaluation of its potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-isopropoxyphenylhydrazine with ethyl 2-bromo-2-methylpropanoate, followed by the reaction of the resulting hydrazide with 4-bromobenzaldehyde and isoxazole-5-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-isopropoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to inhibit the PI3K pathway, which is involved in cell growth, proliferation, survival, and metabolism. This compound has been used in both in vitro and in vivo studies to investigate the role of PI3K in various cellular processes and disease models.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(4-propan-2-yloxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)24-17-11-9-16(10-12-17)21-20(23)18-14(3)25-22-19(18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQVKVNUWCYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


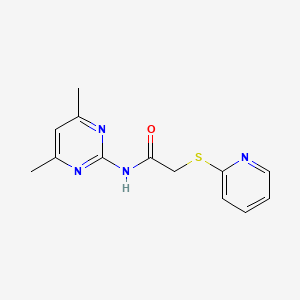
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
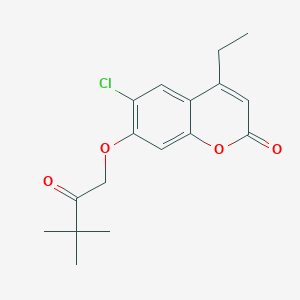

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
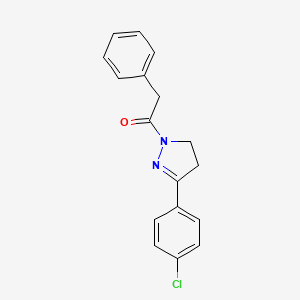
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
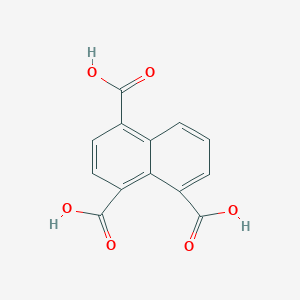
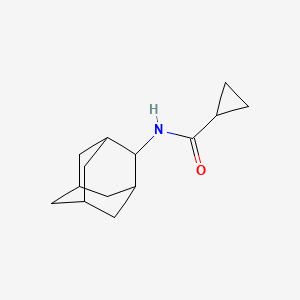
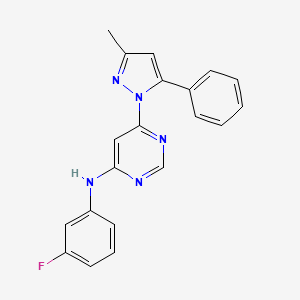
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
